Cas no 898413-30-4 (N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide)

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide is a synthetic organic compound featuring a benzamide core substituted with dimethoxy groups at the 3- and 4-positions, coupled with an N-butyl and N-(1,1-dioxothiolan-3-yl) moiety. This structure imparts unique physicochemical properties, including potential bioactivity, making it of interest in pharmaceutical and agrochemical research. The sulfone-containing thiolane ring enhances metabolic stability and solubility, while the dimethoxybenzamide framework may contribute to selective binding interactions. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for advanced applications in medicinal chemistry and material science.
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide structure
898413-30-4 structure
Product Name:N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
CAS No:898413-30-4
MF:C17H25NO5S
MW:355.449104070663
CID:5923696
PubChem ID:18573559
Update Time:2025-05-20

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-butyl-3,4-dimethoxy-N-(tetrahydro-1,1-dioxido-3-thienyl)-
    • N-butyl-N-(1,1-dioxothiolan-3-yl)-3,4-dimethoxybenzamide
    • N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethoxybenzamide
    • 898413-30-4
    • F2545-0102
    • AKOS024659258
    • N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
    • Inchi: 1S/C17H25NO5S/c1-4-5-9-18(14-8-10-24(20,21)12-14)17(19)13-6-7-15(22-2)16(11-13)23-3/h6-7,11,14H,4-5,8-10,12H2,1-3H3
    • InChI Key: MSYMCIFCWVVJFH-UHFFFAOYSA-N
    • SMILES: C(N(CCCC)C1CCS(=O)(=O)C1)(=O)C1=CC=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 355.14534407g/mol
  • Monoisotopic Mass: 355.14534407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 81.3Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 581.8±50.0 °C(Predicted)
  • pka: -1.48±0.20(Predicted)

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2545-0102-2μmol
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2545-0102-5μmol
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2545-0102-10μmol
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2545-0102-20μmol
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2545-0102-1mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2545-0102-2mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2545-0102-3mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2545-0102-4mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2545-0102-5mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2545-0102-10mg
N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide
898413-30-4 90%+
10mg
$79.0 2023-05-16

Additional information on N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide

Research Briefing on N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide (CAS: 898413-30-4)

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide (CAS: 898413-30-4) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfonamide and dimethoxybenzamide structural motifs, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.

The synthesis and characterization of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide have been detailed in several recent publications. The compound is typically synthesized via a multi-step process involving the condensation of 3,4-dimethoxybenzoic acid derivatives with appropriately functionalized sulfonamide intermediates. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm its structural integrity and purity, which are critical for subsequent biological evaluations.

Recent pharmacological studies have explored the compound's interaction with various molecular targets. Preliminary in vitro assays suggest that N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide exhibits selective inhibitory activity against certain enzymes involved in inflammatory and proliferative pathways. For instance, it has shown promising results in modulating the activity of kinases and proteases, which are often implicated in diseases such as cancer and autoimmune disorders. These findings highlight its potential as a scaffold for further optimization.

In vivo studies have further elucidated the compound's pharmacokinetic and pharmacodynamic profiles. Animal models have demonstrated that N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide possesses favorable bioavailability and tissue distribution, with minimal off-target effects. These properties, coupled with its moderate metabolic stability, make it a viable candidate for preclinical development. However, challenges such as dose-dependent toxicity and solubility issues remain to be addressed in future research.

The therapeutic potential of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide extends beyond its immediate pharmacological effects. Recent investigations have also explored its role in combination therapies, where it has been shown to synergize with existing drugs to enhance efficacy and reduce resistance. For example, in oncology, the compound has been tested alongside standard chemotherapeutic agents, yielding improved outcomes in certain cancer cell lines. These synergistic effects are believed to stem from its ability to modulate drug efflux mechanisms and apoptotic pathways.

Despite these promising findings, several gaps in knowledge remain. The exact molecular mechanisms underlying the compound's biological activity are not yet fully understood, and further structural-activity relationship (SAR) studies are needed to optimize its potency and selectivity. Additionally, comprehensive toxicological assessments are required to ensure its safety profile meets regulatory standards for human use. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.

In conclusion, N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethoxybenzamide (CAS: 898413-30-4) represents a promising avenue for drug discovery and development. Its unique chemical structure and multifaceted biological activity position it as a valuable tool for probing disease mechanisms and designing novel therapeutics. Continued research efforts will be essential to unlock its full potential and address the current limitations, paving the way for its eventual clinical deployment.

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.